molecular formula C53H74N14O13 B1671456 GF109 CAS No. 79873-93-1

GF109

Cat. No.: B1671456
CAS No.: 79873-93-1
M. Wt: 1115.2 g/mol
InChI Key: DELQHVDKODCAJT-AXPLDACSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

GF109 is a complex peptide compound It is composed of multiple amino acids, including L-glutamic acid, L-tryptophan, L-arginine, L-proline, L-glutamine, and L-isoleucine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of GF109 involves multiple steps of peptide coupling reactions. The process typically starts with the protection of amino groups to prevent unwanted side reactions. The protected amino acids are then sequentially coupled using reagents like carbodiimides (e.g., DCC) and coupling additives (e.g., HOBt) under controlled conditions. After the coupling reactions, the protecting groups are removed to yield the final peptide compound.

Industrial Production Methods

Industrial production of this compound would likely involve solid-phase peptide synthesis (SPPS) due to its efficiency in handling complex peptides. SPPS allows for the stepwise addition of amino acids to a growing peptide chain anchored to a solid resin. This method facilitates purification and minimizes side reactions, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

GF109 can undergo various chemical reactions, including:

    Oxidation: This reaction can occur at the tryptophan residue, leading to the formation of oxindole derivatives.

    Reduction: Reduction reactions can target disulfide bonds if present in the peptide structure.

    Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or peracids under mild conditions.

    Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Use of specific reagents like N-hydroxysuccinimide (NHS) esters for amine substitution.

Major Products Formed

    Oxidation: Oxindole derivatives from tryptophan oxidation.

    Reduction: Reduced peptide with free thiol groups.

    Substitution: Modified peptides with new functional groups.

Scientific Research Applications

GF109 has several applications in scientific research:

    Chemistry: Used as a model compound for studying peptide synthesis and reactions.

    Biology: Investigated for its role in cellular signaling and protein interactions.

    Medicine: Potential therapeutic applications due to its bioactive properties.

    Industry: Utilized in the development of peptide-based materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of GF109 involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    (S)-1-(((S)-1-(L-glutamyl-L-tryptophyl)-2,5-dihydro-1H-pyrrole-2-carbonyl)-L-arginyl-L-prolyl-L-glutaminyl-L-leucyl-L-prolyl)-2,5-dihydro-1H-pyrrole-2-carboxylic acid: Similar structure with leucine instead of isoleucine.

    (S)-1-(((S)-1-(L-glutamyl-L-tryptophyl)-2,5-dihydro-1H-pyrrole-2-carbonyl)-L-arginyl-L-prolyl-L-glutaminyl-L-valyl-L-prolyl)-2,5-dihydro-1H-pyrrole-2-carboxylic acid: Similar structure with valine instead of isoleucine.

Uniqueness

The uniqueness of GF109 lies in its specific sequence of amino acids, which imparts unique structural and functional properties. This sequence can influence its binding affinity to targets, stability, and overall bioactivity.

Properties

CAS No.

79873-93-1

Molecular Formula

C53H74N14O13

Molecular Weight

1115.2 g/mol

IUPAC Name

(2S)-1-[(2S)-1-[(2S,3S)-2-[[(2S)-5-amino-2-[[(2S)-1-[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-amino-4-carboxybutanoyl]amino]-3-(1H-indol-3-yl)propanoyl]-2,5-dihydropyrrole-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoyl]amino]-3-methylpentanoyl]pyrrolidine-2-carbonyl]-2,5-dihydropyrrole-2-carboxylic acid

InChI

InChI=1S/C53H74N14O13/c1-3-29(2)43(51(78)66-25-9-16-39(66)50(77)67-26-10-17-40(67)52(79)80)63-45(72)34(19-20-41(55)68)60-46(73)37-14-7-23-64(37)48(75)35(13-6-22-58-53(56)57)61-47(74)38-15-8-24-65(38)49(76)36(62-44(71)32(54)18-21-42(69)70)27-30-28-59-33-12-5-4-11-31(30)33/h4-5,8,10-12,15,17,28-29,32,34-40,43,59H,3,6-7,9,13-14,16,18-27,54H2,1-2H3,(H2,55,68)(H,60,73)(H,61,74)(H,62,71)(H,63,72)(H,69,70)(H,79,80)(H4,56,57,58)/t29-,32-,34-,35-,36-,37-,38-,39-,40-,43-/m0/s1

InChI Key

DELQHVDKODCAJT-AXPLDACSSA-N

SMILES

CCC(C)C(C(=O)N1CCCC1C(=O)N2CC=CC2C(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C3CCCN3C(=O)C(CCCN=C(N)N)NC(=O)C4C=CCN4C(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C(CCC(=O)O)N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N1CCC[C@H]1C(=O)N2CC=C[C@H]2C(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@@H]4C=CCN4C(=O)[C@H](CC5=CNC6=CC=CC=C65)NC(=O)[C@H](CCC(=O)O)N

Canonical SMILES

CCC(C)C(C(=O)N1CCCC1C(=O)N2CC=CC2C(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C3CCCN3C(=O)C(CCCN=C(N)N)NC(=O)C4C=CCN4C(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C(CCC(=O)O)N

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

GF 109;  GF-109;  GF109; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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